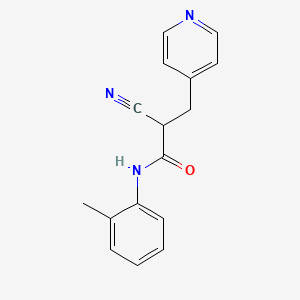

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide, also known as 2-cyano-3-pyridin-4-ylpropanamide, is a synthetic compound that has many potential applications in the field of science and technology. It is a white crystalline solid with a melting point of 107-109°C and a boiling point of 270-273°C. It is soluble in water, ethanol, and methanol. This compound is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and pesticides.

Applications De Recherche Scientifique

Antiulcer Agents

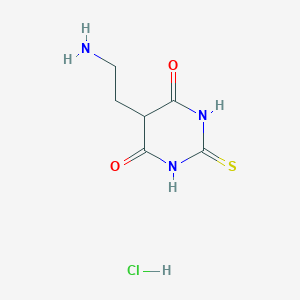

Research into compounds structurally related to "2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide" includes the investigation of antiulcer agents, specifically gastric antisecretory and cytoprotective properties. Studies have identified compounds with pharmacological profiles akin to known antiulcer agents, exploring the structure-activity relationships and metabolic pathways, including metabolism to thiocyanate anion, which highlights the complex pharmacodynamics involved in their therapeutic action (Kaminski et al., 1987).

Antimicrobial and Antioxidant Activity

Further research has been conducted on compounds resulting from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, showing unexpected products with moderate antifungal activity. This suggests potential applications in antibacterial and antifungal domains, with some compounds exhibiting significant activity against Cryptococcus neoformans, a pathogen responsible for fungal infections (Rusnac et al., 2020).

Cancer Research

The exploration into the anticancer potential of structurally similar compounds has been significant. For instance, MGCD0103, a compound with resemblance in its functional groups, has been described as an isotype-selective histone deacetylase (HDAC) inhibitor with submicromolar potency in vitro. It demonstrates considerable promise as an anticancer drug, highlighting the role of similar compounds in oncology (Zhou et al., 2008).

Herbicidal Activity

Compounds with the cyanoacrylate and substituted pyridine structure have been synthesized as herbicidal agents, particularly targeting photosystem II (PSII) electron transport. Their application offers a path for developing selective herbicides with minimal environmental impact, demonstrating efficacy even at lower doses (Wang et al., 2003).

Synthesis and Structural Analysis

Considerable effort has been dedicated to synthesizing and characterizing new compounds with similar structural frameworks. This includes the development of novel synthetic pathways and elucidation of their crystal structures, providing insights into their chemical behavior and potential applications across various fields of science and medicine (Muralisankar et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide are currently unknown . This compound is often used as an intermediate in organic synthesis

Pharmacokinetics

Its molecular weight (17420 g/mol ) is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The specific molecular and cellular effects of this compound are currently unknown due to the lack of studies on this compound . It has been used to synthesize other organic compounds, including biologically active compounds, drugs, and dyes .

Propriétés

IUPAC Name |

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-4-2-3-5-15(12)19-16(20)14(11-17)10-13-6-8-18-9-7-13/h2-9,14H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPVMQWYAKSHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)